molecular formula C11H13Cl2NO B14695540 2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol CAS No. 25457-97-0

2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol

Cat. No.: B14695540
CAS No.: 25457-97-0
M. Wt: 246.13 g/mol
InChI Key: RFRQXSMFWLPOHD-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylideneamino moiety, which is further connected to a methylpropan-1-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with 2-amino-2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenethylamine: This compound shares the dichlorophenyl group but has a different overall structure.

    2-[(E)-(3,4-Dichlorophenyl)methylideneamino]-2,2-diethoxyacetaldehyde: Another compound with a similar core structure but different functional groups.

Uniqueness

2-[(3,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

25457-97-0

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylideneamino]-2-methylpropan-1-ol

InChI

InChI=1S/C11H13Cl2NO/c1-11(2,7-15)14-6-8-3-4-9(12)10(13)5-8/h3-6,15H,7H2,1-2H3

InChI Key

RFRQXSMFWLPOHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)N=CC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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